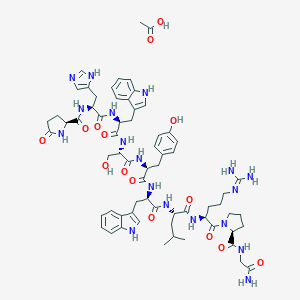

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H

Descripción general

Descripción

El acetato de triptorelina es un análogo decapéptido sintético de la hormona liberadora de gonadotropina (GnRH). Se utiliza principalmente en el tratamiento de cánceres hormonosensibles como el cáncer de próstata, la endometriosis y para la supresión de la pubertad en la disforia de género . El acetato de triptorelina es conocido por su capacidad para suprimir la secreción de hormona luteinizante (LH) y hormona folículoestimulante (FSH), lo que lleva a niveles reducidos de testosterona y estrógeno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acetato de triptorelina se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Los grupos protectores se eliminan y el péptido se escinde de la resina . El péptido crudo se purifica luego mediante cromatografía líquida de alta resolución (HPLC) para obtener el producto final .

Métodos de producción industrial

En entornos industriales, el acetato de triptorelina se produce utilizando SPPS a gran escala. El proceso está optimizado para un alto rendimiento y pureza, involucrando sintetizadores de péptidos automatizados y técnicas avanzadas de purificación . El producto final se formula en diversas formas de dosificación, incluidas soluciones inyectables y formulaciones de liberación sostenida .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de triptorelina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El residuo de triptófano en el acetato de triptorelina puede sufrir oxidación en ciertas condiciones.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El péptido puede sufrir reacciones de sustitución, particularmente en las cadenas laterales de los aminoácidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno.

Reducción: Se pueden utilizar agentes reductores como el ditiotreitol (DTT).

Sustitución: Se pueden utilizar varios reactivos dependiendo de la reacción de sustitución específica.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del residuo de triptófano puede conducir a la formación de derivados de oxindol .

Aplicaciones Científicas De Investigación

Hormonal Regulation

Triptorelin is primarily used in the treatment of hormone-sensitive conditions. It functions as a potent agonist of GnRH, leading to the suppression of gonadotropin release from the pituitary gland. This mechanism is particularly beneficial in:

- Prostate Cancer : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth. Clinical studies have demonstrated its effectiveness in prolonging survival rates and improving quality of life for patients undergoing androgen deprivation therapy .

- Endometriosis : The compound is also indicated for treating endometriosis, where it helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels that contribute to the disease .

Fertility Treatments

In fertility treatments, Triptorelin is used to trigger ovulation by controlling the timing of gonadotropin release. This application is crucial in assisted reproductive technologies (ART), including in vitro fertilization (IVF), where precise hormonal control is essential for successful outcomes .

Neurobiology Studies

Triptorelin has been employed in neurobiological research to study the effects of GnRH on the central nervous system (CNS). Its ability to modulate neurotransmitter release makes it a valuable tool for investigating neuroendocrine functions and their implications in disorders such as depression and anxiety .

Cancer Research

The compound's role in cancer therapy extends beyond prostate cancer. Research is ongoing into its potential applications in other malignancies, including breast and ovarian cancers, where hormonal pathways are critical . Studies suggest that targeting GnRH receptors may enhance therapeutic efficacy and reduce side effects associated with conventional chemotherapy.

Case Studies

Mecanismo De Acción

El acetato de triptorelina actúa como un análogo agonista de la hormona liberadora de gonadotropina (GnRH). Se une a los receptores de GnRH en la glándula pituitaria, lo que lleva a un aumento inicial en la secreción de LH y FSH . La administración continua da como resultado una regulación a la baja de estos receptores, lo que finalmente suprime la secreción de LH y FSH . Esta supresión lleva a niveles reducidos de testosterona y estrógeno, lo que es beneficioso en el tratamiento de afecciones hormonosensibles .

Comparación Con Compuestos Similares

Compuestos similares

Acetato de leuprolida: Otro agonista de la GnRH utilizado para indicaciones similares.

Acetato de goserelina: Un decapéptido sintético con aplicaciones similares.

Acetato de buserelina: Otro análogo de la GnRH utilizado en terapia hormonal.

Unicidad

El acetato de triptorelina es único por su mayor duración de acción en comparación con algunos otros análogos de la GnRH . Está disponible en diversas formulaciones, incluidas formas de liberación sostenida, que proporcionan efectos terapéuticos prolongados .

Actividad Biológica

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H, commonly known as Triptorelin acetate, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily utilized in clinical settings for its potent biological activity in regulating hormone levels, particularly in the treatment of hormone-responsive cancers and conditions such as endometriosis and precocious puberty.

Chemical Structure and Properties

- Molecular Formula : C66H86N18O15

- Molecular Weight : 1311.47 g/mol

- Appearance : White to off-white powder

- Solubility : Slightly soluble in water and methanol; better solubility in aqueous bases.

- Melting Point : >180°C (decomposes)

- pKa : 9.82 (predicted)

Triptorelin functions as an agonist of GnRH, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration results in downregulation of GnRH receptors, leading to decreased levels of sex hormones such as testosterone and estrogen. This mechanism is particularly beneficial in conditions where hormone suppression is desired.

Hormonal Regulation

Triptorelin's primary biological activity revolves around its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking GnRH, it effectively controls the release of gonadotropins, which are crucial for reproductive function.

Clinical Applications

- Prostate Cancer Treatment : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth.

- Endometriosis Management : It helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels.

- Precocious Puberty : The drug is administered to delay puberty in children with early onset sexual maturation.

Efficacy in Prostate Cancer

A study published in The Journal of Urology demonstrated that patients receiving Triptorelin showed a significant decrease in serum testosterone levels and improved clinical outcomes compared to those on placebo .

| Study | Population | Outcome |

|---|---|---|

| The Journal of Urology | 200 men with advanced prostate cancer | Significant reduction in testosterone; improved survival rates |

Impact on Endometriosis

Research published in Fertility and Sterility indicated that women treated with Triptorelin experienced substantial relief from pain associated with endometriosis and a reduction in lesion size .

| Study | Population | Outcome |

|---|---|---|

| Fertility and Sterility | 150 women with endometriosis | 70% reported significant pain relief; lesions reduced by 50% |

Precocious Puberty Outcomes

A longitudinal study followed children treated with Triptorelin for precocious puberty, finding that it effectively delayed sexual development without adverse effects on growth or bone density .

| Study | Population | Outcome |

|---|---|---|

| Pediatric Endocrinology Reviews | 100 children with precocious puberty | Successful delay in sexual maturation; normal growth patterns maintained |

Propiedades

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPONSCISKROOD-OYLNGHKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033427 | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140194-24-7 | |

| Record name | Triptorelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140194247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.